

Furfural: A Comprehensive Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfural, a heterocyclic aldehyde, is a pivotal bio-based platform chemical derived from the dehydration of pentose sugars found in lignocellulosic biomass.[1] Its unique structure, comprising a furan ring with an aldehyde substituent at the 2-position, imparts a versatile reactivity profile, making it a valuable precursor in the synthesis of a wide array of chemicals, fuels, and polymers.[1][2] This guide provides an in-depth technical overview of **furfural**'s chemical structure, physicochemical properties, reactivity, and its applications, with a particular focus on its relevance in drug discovery and development.

Chemical Structure

Furfural, systematically named furan-2-carbaldehyde, consists of a five-membered aromatic ring containing one oxygen atom, known as a furan ring, with an aldehyde group (-CHO) attached to the carbon atom adjacent to the oxygen.[3][4] The chemical formula for **furfural** is $C_5H_4O_2$.[3]

Caption: Chemical structure of **Furfural**.

Physicochemical Properties

Furfural is a colorless to amber-colored oily liquid with a characteristic almond-like odor.[3][4] Upon exposure to air and light, it tends to darken.[4][5] The key physicochemical properties of **furfural** are summarized in the table below.

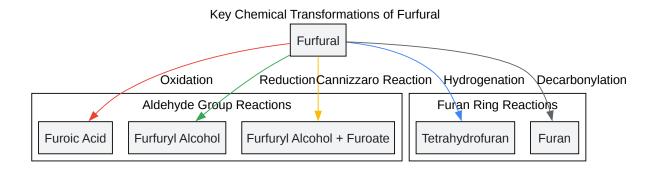
Property	Value	Reference
Molecular Formula	C5H4O2	[3]
IUPAC Name	Furan-2-carbaldehyde	[3]
Molar Mass	96.085 g/mol	[1]
Appearance	Colorless to reddish-brown oily liquid	[4][5]
Odor	Almond-like	[3]
Density	1.1601 g/mL (at 20 °C)	[1]
Melting Point	-37 °C	[1]
Boiling Point	161.7 °C	[3]
Solubility in Water	83 g/L	[1]
Solubility in Organic Solvents	Miscible with most polar organic solvents such as ethanol, methanol, chloroform, and DMSO.[4] Slightly soluble in alkanes.[1][6]	
Vapor Pressure	2 mmHg (at 20 °C)	[1]
Flash Point	62 °C	[1]

Reactivity and Chemical Transformations

The chemical reactivity of **furfural** is dictated by its two primary functional components: the aldehyde group and the furan ring.[3] This dual functionality allows **furfural** to participate in a wide range of chemical reactions, making it a versatile building block.[2]

Reactions of the Aldehyde Group

The aldehyde group in **furfural** undergoes typical reactions characteristic of aldehydes.[2]


- Oxidation: Furfural can be oxidized to furoic acid (furan-2-carboxylic acid).[3][7] This
 transformation is valuable as furoic acid and its derivatives have applications in the
 pharmaceutical and agrochemical industries.[7][8]
- Reduction: Catalytic hydrogenation of the aldehyde group yields furfuryl alcohol, a major industrial derivative of **furfural**.[3][7] This process is a cornerstone of furan chemistry, with furfuryl alcohol being used in the production of resins, adhesives, and coatings.[1]
- Cannizzaro Reaction: In the presence of a strong base, furfural undergoes a
 disproportionation reaction (Cannizzaro reaction) to produce both furfuryl alcohol and a salt
 of furoic acid.[3][9]
- Condensation Reactions: Furfural participates in various condensation reactions, such as aldol and Knoevenagel condensations, allowing for the formation of carbon-carbon bonds and the synthesis of more complex molecules.[2]

Reactions of the Furan Ring

The furan ring in **furfural** exhibits aromatic character, though it is less aromatic than benzene. [1]

- Hydrogenation: The furan ring can be hydrogenated to produce tetrahydrofuran (THF), a widely used industrial solvent.[3] Further hydrogenation of furfuryl alcohol can also lead to tetrahydrofurfuryl alcohol (THFA), another important solvent.[1]
- Decarbonylation: Palladium-catalyzed decarbonylation of furfural results in the formation of furan.[6]
- Other Reactions: The furan ring can also undergo reactions such as alkylation, halogenation, and nitration.[2]

Click to download full resolution via product page

Caption: Key chemical transformations of Furfural.

Spectroscopic Properties

The spectroscopic data for **furfural** are crucial for its identification and characterization.

Spectroscopic Data	
¹H NMR (300 MHz, CDCl₃)	δ (ppm): 9.66 (s, 1H, -CHO), 7.73 (d, 1H), 7.30 (d, 1H), 6.63 (dd, 1H)[10]
¹³ C NMR	Characteristic signals for the aldehyde carbon and the furan ring carbons.
IR Spectroscopy	Shows characteristic absorption bands for the C=O stretching of the aldehyde and the C-O-C stretching of the furan ring.
UV-Vis Spectroscopy	λmax at 267 nm in hexane.[11]
Mass Spectrometry	Molecular ion peak (M+) at m/z 96.[12]

Experimental Protocols Synthesis of Furfural from Biomass

A common laboratory-scale synthesis of **furfural** involves the acid-catalyzed dehydration of pentosans (like xylan) present in agricultural residues such as corncobs or bagasse.[6][13]

Materials:

- Ground corncobs (or other pentosan-rich biomass)
- Dilute sulfuric acid (e.g., 10%)[14]
- Sodium chloride[14]
- Distillation apparatus

Procedure:

- A mixture of ground corncobs, dilute sulfuric acid, and sodium chloride is placed in a roundbottomed flask.[14]
- The mixture is heated, and the **furfural** produced is co-distilled with steam.[9]
- The distillate, which separates into two layers, is collected. The bottom layer consists of wet furfural.[9]
- The wet furfural is then purified by vacuum distillation to yield a product of at least 99% purity.[9][15]

Purification of Furfural

Commercial **furfural** can be purified by distillation. To prevent polymerization and darkening, distillation is typically carried out under reduced pressure.[14][15]

Procedure:

- Crude furfural is placed in a Claisen flask.
- The distillation is performed under vacuum, keeping the bath temperature below 130 °C to minimize degradation.[14]
- The colorless fraction is collected as purified furfural.

Applications in Drug Development and Research

Furfural and its derivatives are important scaffolds and intermediates in the synthesis of pharmaceuticals.[8][16] The furan ring is a recognized pharmacophore present in numerous bioactive compounds.[8]

- Antimicrobial Agents: Furfuryl alcohol, methylfuran, and nitrofurans are used in the synthesis of antimicrobial agents.[8]
- Drug Intermediates: **Furfural** serves as a starting material for the synthesis of various drug intermediates. For example, it has been used in the synthesis of (2S)-phenyl-3-piperidone, a common intermediate for many drugs.[16]
- Fluorinated Pharmaceuticals: The introduction of fluorine into the furan ring of **furfural** derivatives can significantly alter their biological properties, leading to the development of novel fluorinated pharmaceuticals.[17]
- Fine Chemicals: Furoic acid, derived from **furfural**, is a versatile starting material for the synthesis of a variety of pharmaceutical and agricultural chemicals.[8]

The diverse reactivity of **furfural**, coupled with its renewable origin, positions it as a highly valuable platform molecule for the sustainable production of pharmaceuticals and other high-value chemicals.[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Furfural Wikipedia [en.wikipedia.org]
- 2. digital.csic.es [digital.csic.es]
- 3. Furfural: Properties, Structure, Uses & Preparation in Chemistry [vedantu.com]
- 4. What is Furfural? Uses, Structure & Production | Study.com [study.com]
- 5. Furfural | C4H3OCHO | CID 7362 PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

- 6. Furfural Sciencemadness Wiki [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. britannica.com [britannica.com]
- 10. Furfural(98-01-1) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural PMC [pmc.ncbi.nlm.nih.gov]
- 16. ift.co.za [ift.co.za]
- 17. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Furfural: A Comprehensive Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047365#what-is-furfural-s-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com